(-)-1,4-Di-O-benzyl-L-threitol
Overview
Description
(-)-1,4-Di-O-benzyl-L-threitol is a derivative of threitol, a four-carbon sugar alcohol, which has been modified by the addition of benzyl groups. This compound is of interest due to its potential use as a chiral building block in organic synthesis. The presence of benzyl groups can provide protection for the hydroxyl groups and can be used in the stereoselective synthesis of various compounds .
Synthesis Analysis
The synthesis of (-)-1,4-Di-O-benzyl-L-threitol can be achieved starting from readily available L-tartaric acid. An optimized synthetic route has been developed that involves modern reagents and enhanced work-up conditions to obtain the compound in high yields. The process includes the formation of intermediates such as dimethyl 2,3-O-isopropylidene-L-tartrate and 2,3-di-O-isopropylidene-L-threitol, followed by benzyl protection to yield the final product .
Molecular Structure Analysis
The molecular structure of (-)-1,4-Di-O-benzyl-L-threitol is characterized by the presence of two benzyl groups attached to the 1 and 4 positions of the threitol backbone. This structure is important for its role as a chiral auxiliary or template in asymmetric synthesis, as it can induce chirality in the resulting compounds .
Chemical Reactions Analysis
(-)-1,4-Di-O-benzyl-L-threitol can be used in various chemical reactions due to its chiral centers and protected hydroxyl groups. For instance, it has been used as a chiral template in the desymmetrization of biphenyl compounds, leading to the synthesis of axially chiral biaryls. The compound has also been employed in the synthesis of alternating oligo(threitol)-co-bis(styryl)benzenes, which exhibit helical twisting power in liquid crystals .
Physical and Chemical Properties Analysis
The physical and chemical properties of (-)-1,4-Di-O-benzyl-L-threitol are influenced by its protective benzyl groups and the stereochemistry of the threitol backbone. The compound is likely to be a solid at room temperature and may have specific solubility characteristics depending on the solvents used. The presence of benzyl groups also affects its reactivity, making it suitable for selective reactions in the synthesis of complex molecules .
Scientific Research Applications
Synthesis of Homochiral Ketals : (-)-1,4-Di-O-benzyl-L-threitol is used in the synthesis of homochiral ketals, particularly in organic synthesis involving diastereoselective cyclopropanation. This compound demonstrates efficiency and diastereoselectivity in such processes (Mash & Nelson, 1987).
Chromatographic Resolution of Diastereomeric Ketals : It aids in the chromatographic resolution of diastereomeric α-hydroxycycloalkanone ketals derived from this compound, contributing to advancements in separation techniques in chemistry (Mash & Hemperly, 1988).
Asymmetric Synthesis of Axially Chiral Biaryls : The compound serves as a chiral template for asymmetric synthesis, particularly in creating axially chiral biaryls. This application is significant in the field of stereoselective synthesis and pharmaceutical research (Tuyet et al., 2000).
Development of Polymeric Materials : In polymer science, (-)-1,4-Di-O-benzyl-L-threitol is used in developing carbohydrate-based polyesters, indicating its utility in creating bio-based materials with potential applications in sustainable materials science (Lavilla et al., 2014).
Glycosylation Studies : It plays a role in glycosylation studies, useful in understanding carbohydrate-protein interactions, crucial in biological systems and drug development (Vaino et al., 1997).
In Chromosome Breakage Studies : (-)-1,4-Di-O-benzyl-L-threitol has been used in chromosome breakage studies in plants, contributing to the understanding of genetic mutations and chromosomal dynamics (Moutschen et al., 1966).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects. It would also include recommendations for safe handling, storage, and disposal.
Future Directions
This would involve a discussion of the current limitations in the understanding or application of the compound and potential directions for future research.
For a specific compound like “(-)-1,4-Di-O-benzyl-L-threitol”, you would need to consult scientific literature or databases. If you have access to a library or a database like PubMed, Scopus, Web of Science, or others, you could search for this compound to find relevant papers. Please note that the availability of information may depend on the compound’s relevance and the extent of research on it. If you’re affiliated with a research institution, you might also have access to a research librarian who can assist with your literature search.
properties
IUPAC Name |
(2S,3S)-1,4-bis(phenylmethoxy)butane-2,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c19-17(13-21-11-15-7-3-1-4-8-15)18(20)14-22-12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVAVQDYJARRAU-ROUUACIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(COCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]([C@H](COCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427043 | |
Record name | (-)-1,4-Di-O-benzyl-L-threitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-1,4-Di-O-benzyl-L-threitol | |
CAS RN |
17401-06-8 | |
Record name | (-)-1,4-Di-O-benzyl-L-threitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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